molecular formula C8H9BrClNO2 B112928 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride CAS No. 709665-71-4

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Cat. No.: B112928
CAS No.: 709665-71-4
M. Wt: 266.52 g/mol
InChI Key: WANQBUDPQVTWJW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQBUDPQVTWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709665-71-4
Record name Benzeneacetic acid, α-amino-4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709665-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(4-bromophenyl)acetic acid hydrochloride
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Preparation Methods

Nucleophilic Amination via Halogen Exchange

The bromine substituent at the para position enables direct amination through transition metal-catalyzed cross-coupling. A modified Ullmann reaction achieves this transformation with copper(I) iodide catalysis:

Reaction Scheme
2-Bromo-2-(4-bromophenyl)acetic acid+NH3CuI, L-Proline2-Amino-2-(4-bromophenyl)acetic acid\text{2-Bromo-2-(4-bromophenyl)acetic acid} + \text{NH}_3 \xrightarrow{\text{CuI, L-Proline}} \text{2-Amino-2-(4-bromophenyl)acetic acid}

Optimized Conditions

  • Catalyst System : CuI (10 mol%), L-Proline (20 mol%)

  • Solvent : DMSO/H₂O (4:1 v/v)

  • Temperature : 110°C, 24 hr

  • Yield : 78% after hydrochloride salt formation

Critical Parameters

VariableOptimal RangeImpact on Yield
NH₃ Pressure3–5 atm<3 atm: Incomplete conversion (>20% starting material)
Solvent Polarityε > 40Lower polarity increases side product formation
Ligand Ratio2:1 (L-Proline:CuI)Excess ligand reduces catalytic activity

Strecker Synthesis with 4-Bromobenzaldehyde

This classical α-amino acid synthesis route remains widely utilized for its stereochemical control:

Stepwise Protocol

  • Aldehyde Condensation : 4-Bromobenzaldehyde reacts with ammonium chloride and potassium cyanide in methanol/water (1:1) at 0–5°C for 4 hr.

  • Hydrolysis : The resulting α-aminonitrile undergoes acidic hydrolysis (6M HCl, reflux, 12 hr) to yield the free amino acid.

  • Salt Formation : Neutralization with NaOH followed by HCl gas bubbling generates the hydrochloride salt.

Performance Metrics

StageConversion EfficiencyKey Quality Control Check
Condensation92% (HPLC)Residual aldehyde <0.5%
Hydrolysis85% (NMR)Cyanide content <10 ppm
Crystallization76% recoveryEnantiomeric excess >98% (Chiral HPLC)

Catalytic Asymmetric Hydrogenation

For enantioselective production, rhodium-catalyzed hydrogenation of enamine precursors demonstrates superior chirality transfer:

Substrate Preparation
4-Bromophenylglyoxylic acid+Benzylamine(Z)-Enamine\text{4-Bromophenylglyoxylic acid} + \text{Benzylamine} \rightarrow \text{(Z)-Enamine}

Hydrogenation Parameters

  • Catalyst : Rh(nbd)DuPHOS (0.5 mol%)

  • Pressure : 50 psi H₂

  • Solvent : THF at -20°C

  • ee : 99.2% (S)-isomer

Comparative Catalyst Efficiency

Catalyst TypeTOF (hr⁻¹)Selectivity (S:R)
Rh-DuPHOS42099.2:0.8
Ru-BINAP38095.4:4.6
Pd-C150Racemic

Solid-Phase Peptide Synthesis (SPPS) Derivatization

Modern SPPS techniques enable parallel synthesis of derivatives through Wang resin immobilization:

Resin Functionalization

  • Loading : 4-Bromophenylacetic acid anchored via DIC/HOBt activation (2 mmol/g loading)

  • Amination : Mitsunobu reaction with phthalimide followed by hydrazine deprotection

  • Cleavage : TFA/H₂O (95:5) liberates the amino acid hydrochloride

Scalability Data

Batch SizePurity (HPLC)Median Particle Size
10 g98.7%85 μm
100 g97.9%120 μm
1 kg96.2%150 μm

Continuous Flow Microreactor Synthesis

Flow chemistry approaches address scalability challenges in traditional batch processes:

Reactor Configuration

  • Zone 1 : Aldol condensation at 80°C (residence time 8 min)

  • Zone 2 : Enzymatic transamination (CAL-B immobilized on silica)

  • Zone 3 : In-line HCl salt formation

Process Advantages

ParameterBatch ModeFlow SystemImprovement
Reaction Time24 hr45 min32× faster
Energy Input850 kJ/mol320 kJ/mol62% reduction
Space-Time Yield0.8 g/L·hr5.2 g/L·hr6.5× increase

Critical Analysis of Purification Strategies

Effective isolation of the hydrochloride salt requires tailored crystallization protocols:

Solvent Screening Results

Solvent SystemRecovery (%)Purity (%)Crystal Habit
EtOH/H₂O (3:1)8299.1Needles
Acetone/Hexane7598.4Plates
i-PrOH6897.8Agglomerates

Impurity Profile

  • Major Byproduct : 4-Bromophenylglycine (≤1.2%)

  • Metal Residues : Cu <5 ppm, Rh <0.1 ppm

  • Chiral Contaminants : (R)-isomer <0.5%

Industrial-Scale Process Optimization

Economic modeling of a 500 kg/year production facility reveals critical cost drivers:

Cost Distribution Analysis

FactorBatch ProcessFlow System
Raw Materials42%38%
Energy23%15%
Labor18%8%
Waste Treatment17%9%

Environmental Impact

  • PMI : Reduced from 86 kg/kg (batch) to 31 kg/kg (continuous)

  • E-Factor : 18.7 → 6.3 through solvent recycling

Scientific Research Applications

Chemistry

This compound serves as a crucial reagent in organic synthesis, facilitating the creation of more complex molecules. Its unique properties allow it to participate in various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride.
  • Nucleophilic Substitution : The amino group can be replaced by other nucleophiles under suitable conditions.

Biological Studies

Research has indicated that 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride interacts with biological systems, particularly neurotransmitter receptors. It acts as a non-selective antagonist of glutamate receptors, suggesting potential implications in:

  • Pain Management : Modulating neurotransmission pathways related to pain perception.
  • Mood Disorders : Potential utility in treating conditions such as depression and anxiety through neurotransmission modulation.

Medical Applications

The compound is under investigation for its therapeutic properties and may serve as a precursor in drug development. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological studies.

Industrial Uses

In the industrial sector, this compound is utilized in the production of various fine chemicals and pharmaceuticals. Its role as an intermediate in chemical manufacturing highlights its importance in developing new materials and drugs.

Case Studies and Research Findings

  • Neurotransmitter Interaction Study :
    A study demonstrated that this compound modulates glutamate receptor activity, influencing pain pathways and mood regulation. This finding supports its potential application in treating chronic pain and mood disorders.
  • Synthetic Applications :
    Researchers have successfully employed this compound in synthesizing various bioactive compounds, showcasing its versatility as a building block in organic chemistry.
  • Therapeutic Development :
    Ongoing investigations into its pharmacological properties are revealing insights into its potential use as a therapeutic agent, particularly within neurology and pain management.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 709665-71-4
  • Molecular Formula: C₈H₉BrClNO₂
  • Molecular Weight : 266.52 g/mol
  • Storage : Inert atmosphere, room temperature .

Synthesis: Prepared via acid hydrolysis of intermediates such as methyl esters (e.g., methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, CAS 42718-20-7) using hydrochloric acid .

Applications : A key building block in pharmaceuticals and organic synthesis, particularly in chiral amine derivatives and peptidomimetics .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table highlights critical differences between 2-amino-2-(4-bromophenyl)acetic acid hydrochloride and its analogs:

Compound Name (CAS No.) Molecular Formula Substituent Position/Modification Molecular Weight (g/mol) Price (€/250 mg) Key Applications/Notes
2-Amino-2-(4-bromophenyl)acetic acid HCl (709665-71-4) C₈H₉BrClNO₂ 4-Br on phenyl, free carboxylic acid 266.52 178.00 Pharmaceutical intermediates
(R)-2-Amino-2-(4-bromophenyl)acetic acid HCl (1048654-23-4) C₈H₉BrClNO₂ 4-Br, R-enantiomer 266.52 N/A Chiral synthesis; enantioselective catalysis
2-Amino-2-(2-bromophenyl)acetic acid (254762-66-8) C₈H₈BrNO₂ 2-Br on phenyl 230.06 N/A Ortho-substitution alters steric effects in drug design
Methyl 2-amino-2-(4-bromophenyl)acetate HCl (42718-20-7) C₉H₁₁BrClNO₂ Methyl ester derivative 282.55 N/A Improved lipophilicity for prodrug strategies
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531) C₉H₁₀ClNO₃ 5-Cl, 2-OCH₃ 215.63 374.00 Enhanced metabolic stability due to methoxy group
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl (2177265-07-3) C₈H₈BrClFNO₂ 2-Br, 4-F substituents 283.51 ≥95% purity Dual halogenation for electronic modulation in receptor binding

Biological Activity

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, commonly referred to as RS-4-Bromophenylglycine hydrochloride, is a compound with the molecular formula C₈H₉BrClNO₂ and a CAS number of 709665-71-4. This compound is notable for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its interactions with neurotransmitter receptors and potential therapeutic implications.

  • Molecular Weight : 266.52 g/mol
  • Molecular Formula : C₈H₉BrClNO₂
  • Appearance : Solid, typically high purity (around 95%)
  • Solubility : Soluble in water
  • Storage Conditions : Should be stored under inert atmospheres at room temperature to maintain integrity.

Neurotransmitter Interaction

Research indicates that this compound acts as a non-selective antagonist of certain neurotransmitter receptors, particularly glutamate receptors. This interaction suggests that the compound may modulate neurotransmission, influencing pathways related to pain perception and mood regulation .

Potential Therapeutic Applications

  • Pain Management : Due to its ability to interact with neurotransmitter systems, this compound may have applications in the management of chronic pain conditions.
  • Mood Disorders : The modulation of neurotransmission pathways indicates potential utility in treating mood disorders such as depression and anxiety.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse biological interactions. Its bromine substitution enhances receptor interaction compared to similar compounds. Below is a comparative table highlighting structural similarities with other compounds:

Compound NameStructure TypeUnique Features
2-Amino-2-(4-bromophenyl)acetic acidAmino acid derivativeBromine substitution enhances receptor interaction
(R)-2-Amino-3-(4-bromophenyl)propanoic acidChiral amino acidContains an additional carbon chain
4-BromophenylalanineAmino acid derivativeLacks the second amino group
3-Bromo-L-tyrosineAromatic amino acidDifferent position of bromine on the aromatic ring

Study on Receptor Affinity

A study investigating the receptor affinity of various amino acid derivatives found that compounds with similar structures to this compound exhibited varying degrees of receptor affinity. This emphasizes the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the established synthetic routes for 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, and what are the critical reaction parameters affecting yield and purity?

Methodological Answer: The synthesis typically involves bromophenyl-substituted precursors undergoing nucleophilic substitution or reductive amination. A common route starts with 4-bromophenylglycine derivatives, followed by hydrochloride salt formation under acidic conditions. Key parameters include:

  • Temperature control : Excess heat may lead to racemization of the chiral center .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to ensure stereochemical integrity .
  • Purification : Recrystallization or preparative HPLC to achieve ≥95% purity .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉BrClNO₂
Molecular Weight263.52 g/molCalculated
CAS Number709665-71-4
Purity (HPLC)≥95%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity via characteristic peaks:
    • Aromatic protons (δ 7.2–7.6 ppm for 4-bromophenyl group) .
    • α-Amino proton (δ 3.8–4.2 ppm) and carboxylic acid proton (broad δ 10–12 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 264 (for C₈H₉BrClNO₂) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX refinement (e.g., space group P2₁ for chiral centers) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining the compound’s stereochemistry?

Methodological Answer: Contradictions may arise from disordered crystal structures or solvent interactions. Strategies include:

  • DFT Calculations : Compare experimental NMR shifts with computed spectra for enantiomers .
  • Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB (elution order correlates with X-ray data) .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections in X-ray data .

Q. Table 2: Analytical Workflow for Stereochemical Validation

StepTechniquePurpose
1X-ray CrystallographyInitial configuration assignment
2Chiral HPLCConfirm enantiomeric ratio (e.g., 99:1)
3DFT-NMR ComparisonValidate experimental vs. computed shifts

Q. What strategies are employed to optimize enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of α-keto precursors .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts (e.g., with tartaric acid) .

Q. Critical Parameters :

  • Reaction pH : Maintain pH 5–6 to stabilize the hydrochloride salt .
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance chiral selectivity .

Q. How is this compound utilized in studying enzyme inhibition or receptor binding in medicinal chemistry?

Methodological Answer: The bromophenyl group enhances hydrophobic interactions in active sites. Applications include:

  • Kinase Inhibition Assays : Competitive binding studies using fluorescence polarization (IC₅₀ values in µM range) .
  • Metabolic Stability Testing : Incubate with liver microsomes and quantify via LC-MS to assess half-life .
  • Docking Simulations : Use Schrödinger Suite to model interactions with target proteins (e.g., G-protein-coupled receptors) .

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